
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with tetrahydrofuran-3-carboxylic acid followed by reduction and amidation reactions. The starting materials include 2-(thiophen-3-yl)pyridine-3-carbaldehyde, Tetrahydrofuran-3-carboxylic acid, Sodium borohydride, Ammonium chloride, Diethyl ether, Methanol, Chloroform, Sodium hydroxide, and Hydrochloric acid.Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C15H16N2O2S. The InChI Key is LIEZKZLLAZCBCJ-UHFFFAOYSA-N. The Canonical SMILES representation is C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reduction, and amidation. The reactions are carried out under specific conditions and with the use of specific reagents.Physical And Chemical Properties Analysis
The compound is a brown powder with a melting point of 236–237°C . The molecular weight is 288.4 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Heterocyclic Derivatives
Research has demonstrated the utility of related compounds in the synthesis of diverse heterocyclic derivatives, such as tetrahydropyrimidine-2-thione, thiazolo[3,2-a]pyrimidine, and benzothiazepine derivatives, highlighting the role of similar compounds as key intermediates in organic synthesis (A. Fadda et al., 2013).
Advancements in Amide-Thioether Synthesis
Innovations in the synthesis of carboxamide ligands containing thioether donor sites have been reported, showcasing an improved method that employs ionic liquids for better yields and reduced reaction times (S. Meghdadi et al., 2012). This underscores the evolving methodologies in organic synthesis where related compounds might be applicable.
Biological Applications and Activities
Antiproliferative Activity
The synthesis and evaluation of 2-chlorophenyl carboxamide thienopyridines have shown a class of compounds with significant antiproliferative activity, indicating the potential utility of similar structures in the development of new anticancer agents (M. van Rensburg et al., 2017).
Potential Anti-Inflammatory Agents
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate and its derivatives have been synthesized as part of a program targeting novel molecules for their potential anti-inflammatory properties, suggesting the relevance of structurally related compounds in medicinal chemistry research (G. P. Moloney, 2001).
Exploring Mannich Reaction in Heterocyclic Synthesis
The versatility of the Mannich reaction has been explored in the synthesis of a variety of N-, S,N-, and Se,N-heterocycles, indicating a broad application of related chemical structures in generating biologically active compounds (V. Dotsenko et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, is a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis . The compound exhibits significant activity against this bacterium, making it a promising candidate for the treatment of tuberculosis .
Mode of Action
It is known that the compound interacts with its target, mycobacterium tuberculosis h37ra, and inhibits its growth . The molecular interactions of the compound in docking studies reveal its suitability for further development .
Biochemical Pathways
It is known that the compound exhibits anti-tubercular activity, suggesting that it likely affects the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis suggests that it likely has favorable pharmacokinetic properties that allow it to reach its target in the body .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, potentially leading to a reduction in the symptoms of tuberculosis .
Action Environment
It is known that the compound is suitable for further development based on molecular interactions in docking studies , suggesting that it likely has favorable stability and efficacy under various environmental conditions.
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-2,4-5,7,10,12H,3,6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZKZLLAZCBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)
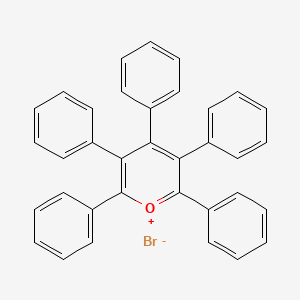
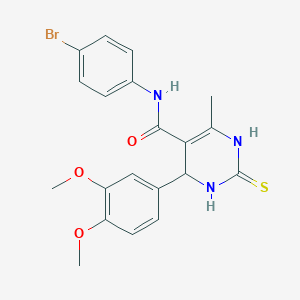
![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

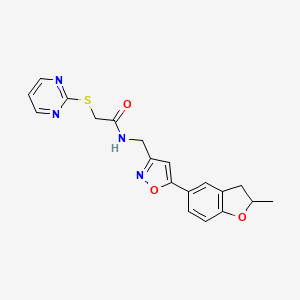
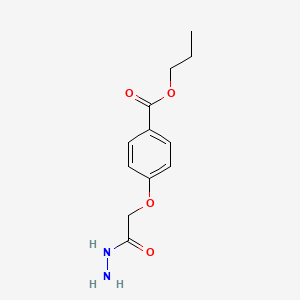
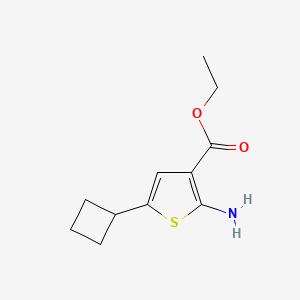
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)
